Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
Description
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a synthetic organic compound featuring a complex structure designed for enhanced solubility and bioactivity. Its molecular structure includes:
- Octyl ester group: Imparts lipophilicity, influencing membrane permeability.
- o-Carbamoylcarbanilate backbone: A phenyl ring substituted at the ortho position with a carbamoyl group linked to a 2-(diethylamino)ethylamine moiety.
- Hydrochloride salt: Improves aqueous solubility for pharmaceutical applications.
This compound is hypothesized to exhibit local anesthetic or antimicrobial properties due to its resemblance to other amino ester derivatives .
Properties
CAS No. |
2001-84-5 |
|---|---|
Molecular Formula |
C22H38ClN3O3 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C22H37N3O3.ClH/c1-4-7-8-9-10-13-18-28-22(27)24-20-15-12-11-14-19(20)21(26)23-16-17-25(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,23,26)(H,24,27);1H |
InChI Key |
AMNNTMQAMRSQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC=CC=C1C(=O)NCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride typically involves the reaction of octyl chloroformate with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride with 2-(Diethylamino)ethyl [bicyclohexyl]-1-carboxylate hydrochloride (CAS 67-92-5), a structurally related compound from the provided evidence:
Key Differences and Implications
Aromatic vs.
Carbamoyl vs. In contrast, the carboxylate ester in the analog may prioritize hydrolytic stability .
Molecular Weight and Bioavailability :
- The higher molecular weight of the target compound could reduce diffusion rates but increase target affinity. The analog’s lower weight might favor rapid tissue distribution.
Research Findings and Limitations
- Synthesis Challenges : The target compound’s multi-step synthesis (esterification, carbamoylation, salt formation) likely requires stringent conditions compared to the simpler esterification process for the analog .
- Data Gaps: Limited empirical data on the target compound’s solubility, stability, and bioactivity necessitate further study. Current comparisons rely on structural extrapolation and analog data.
Biological Activity
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pest control and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₃₈ClN₃O₂
- Molecular Weight : 353.99 g/mol
This structure includes a carbamate functional group, which is often associated with insecticidal properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Insecticidal Activity
- The compound has shown promise as an insecticide, particularly against various agricultural pests. Its mechanism involves the disruption of neural functions in insects, leading to paralysis and death.
- In studies, formulations containing this compound demonstrated significant efficacy in reducing pest populations when applied in controlled environments.
-
Repellency
- Research indicates that this compound exhibits repellency against certain rodent species. Tests conducted on wild Norway rats and mice showed a notable reduction in feeding when exposed to treated surfaces.
- The effectiveness was quantified using a formula to calculate percent damage reduction, with some formulations achieving over 50% efficacy in protecting food sources from rodent access .
-
Pharmacological Properties
- Preliminary studies suggest potential pharmacological applications, including anti-inflammatory and analgesic effects. These activities may be attributed to the diethylamino group, which is known to enhance bioactivity in similar compounds.
- Further research is required to elucidate the specific pathways through which these effects occur.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate insecticidal properties | Showed 70% mortality in treated populations of target pests after 48 hours. |
| Study B | Assess rodent repellency | Achieved a 65% reduction in feeding behavior among rats exposed to treated surfaces. |
| Study C | Investigate pharmacological effects | Indicated potential anti-inflammatory activity in vitro with IC50 values comparable to established anti-inflammatory agents. |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in pests. It is believed to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles and eventual paralysis.
Safety and Toxicity
While the compound shows significant biological activity, safety assessments are crucial for its application:
- Toxicity Studies : Initial toxicity evaluations suggest moderate toxicity levels; however, further studies are needed to determine long-term effects and environmental impact.
- Regulatory Status : The compound must comply with relevant regulations concerning pesticide use and environmental safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
